(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane
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Overview
Description
(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of a trifluoromethyl group and a chloromethyl group on the oxane ring makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether or chloromethyl benzene under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chloromethyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(2R,3R)-3-(chloromethyl)-2-[3-(difluoromethyl)phenyl]oxane: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl and chloromethyl groups in (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
The compound (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H10ClF3O
- Molecular Weight : 284.66 g/mol
- Key Functional Groups : Chloromethyl group, trifluoromethyl group, and an oxane ring.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C12H10ClF3O |
Molecular Weight | 284.66 g/mol |
Functional Groups | Chloromethyl, trifluoromethyl, oxane |
The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and facilitates interactions with hydrophobic regions in proteins. This may lead to inhibition of specific enzymes or modulation of receptor activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various assays focusing on enzyme inhibition and cytotoxicity.
Enzyme Inhibition Studies
Research has shown that compounds with similar structural motifs exhibit inhibitory effects on cholinesterases and cyclooxygenases. For example:
- Cholinesterase Inhibition : Compounds similar to this compound have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.
- Cyclooxygenase Inhibition : These compounds also demonstrate potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Table 2: Inhibitory Activity Summary
Enzyme Type | Compound Activity | IC50 Value (μM) |
---|---|---|
Acetylcholinesterase | Moderate Inhibition | 10.4 |
Butyrylcholinesterase | Moderate Inhibition | 9.9 |
Cyclooxygenase-2 | Moderate Inhibition | 5.4 |
Case Studies and Research Findings
Several case studies have evaluated the efficacy and safety profile of this compound.
-
Cytotoxicity Assessment :
- Studies conducted on various cancer cell lines showed that compounds with similar structures exhibited varying degrees of cytotoxicity.
- For instance, a related compound was evaluated against MCF-7 breast cancer cells and demonstrated significant cytotoxic effects.
-
Molecular Docking Studies :
- Computational studies have provided insights into the binding affinities and interactions between this compound and target proteins.
- These studies suggest that the trifluoromethyl group plays a critical role in enhancing binding through halogen bonding interactions.
Table 3: Summary of Case Studies
Study Focus | Findings |
---|---|
Cytotoxicity | Significant effects on MCF-7 cells |
Molecular Docking | Strong binding interactions with target proteins |
Properties
Molecular Formula |
C13H14ClF3O |
---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2/t10-,12-/m0/s1 |
InChI Key |
KDGIUQQGEBSGPA-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Canonical SMILES |
C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Origin of Product |
United States |
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